
3-(Piperidin-3-yl)butansäure
Übersicht
Beschreibung
3-(Piperidin-3-yl)butanoic acid is a compound with the molecular weight of 171.24 . It is a powder at room temperature . The IUPAC name for this compound is 3-(3-piperidinyl)butanoic acid .
Synthesis Analysis
This compound participates in the synthesis of FK866 [ (E)- N - [4- (1-benzoylpiperidin-4-yl)butyl]-3- (pyridin-3-yl)acrylamide], an inhibitor of NAD biosynthesis . More details about its synthesis are not available in the search results.Molecular Structure Analysis
The InChI code for 3-(Piperidin-3-yl)butanoic acid is 1S/C9H17NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h7-8,10H,2-6H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis
3-(Piperidin-3-yl)butanoic acid is a powder at room temperature . It has a molecular weight of 171.24 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmakologie
3-(Piperidin-3-yl)butansäure: spielt eine zentrale Rolle in der Arzneimittelforschung und Pharmakologie. Ihre Struktur ist für die Synthese verschiedener pharmakologisch aktiver Verbindungen von Bedeutung. So werden Piperidinderivate zur Herstellung von Medikamenten mit Antikrebs-, Antiviral-, Antimalaria- und entzündungshemmenden Eigenschaften verwendet . Der Piperidinyl-Rest ist ein häufiges Merkmal in Molekülen, die für Erkrankungen des zentralen Nervensystems (ZNS) entwickelt werden, und zeigt seine Vielseitigkeit in der pharmazeutischen Chemie.
Landwirtschaft
In der Landwirtschaft könnte This compound und ihre Derivate auf ihr Potenzial als Wachstumsförderer oder Pestizide untersucht werden. Obwohl spezifische Forschungen zu dieser Verbindung in der Landwirtschaft begrenzt sind, wurden verwandte Verbindungen wie Indol-3-Buttersäure zur Verbesserung der Bewurzelung von Pflanzen eingesetzt . Dies deutet darauf hin, dass ähnliche Piperidin-basierte Verbindungen Anwendung bei der Steigerung des Ernteertrags und der Widerstandsfähigkeit finden könnten.
Materialwissenschaften
Das Potenzial der Verbindung in den Materialwissenschaften liegt in ihrer Fähigkeit, als Baustein für komplexere Strukturen zu dienen. Sie könnte bei der Entwicklung neuer Polymere oder Beschichtungen mit einzigartigen Eigenschaften eingesetzt werden, wie z. B. erhöhte Haltbarkeit oder spezielle Leitfähigkeit .
Umweltwissenschaften
In den Umweltwissenschaften könnte This compound auf ihre biologische Abbaubarkeit und ihre Auswirkungen auf Ökosysteme untersucht werden. Das Verständnis ihrer Abbauprodukte und deren Auswirkungen könnte zu sichereren chemischen Praktiken in verschiedenen Industrien führen .
Biochemie
Biochemisch kann This compound ein Forschungsobjekt für ihre Rolle in Stoffwechselwegen sein. Ihre Beteiligung an Reaktionen oder als Vorläufer von bioaktiven Molekülen kann Einblicke in zelluläre Prozesse und die Entwicklung biochemischer Assays liefern .
Analytische Chemie
In der analytischen Chemie könnte This compound als Standard oder Reagenz in der Chromatographie und Massenspektrometrie verwendet werden. Ihre Eigenschaften könnten bei der Entwicklung neuer analytischer Verfahren oder bei der Verbesserung bestehender Methoden zum Nachweis komplexer Moleküle helfen .
Safety and Hazards
Zukünftige Richtungen
Piperidines, including 3-(Piperidin-3-yl)butanoic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their ability to interact with various biological targets . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives act as receptor antagonists, while others may inhibit or activate certain enzymes
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. These properties can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and dose
Result of Action
The molecular and cellular effects of piperidine derivatives can vary widely depending on their specific targets and mode of action. Some piperidine derivatives have been found to have therapeutic effects in the treatment of various diseases
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances
Biochemische Analyse
Biochemical Properties
3-(Piperidin-3-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzyme inhibitors and agonists, which can modulate the activity of specific enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active site of enzymes, thereby influencing their catalytic activity. Additionally, 3-(Piperidin-3-yl)butanoic acid can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of 3-(Piperidin-3-yl)butanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes and cell cycle regulation . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 3-(Piperidin-3-yl)butanoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with the active or allosteric sites of enzymes, resulting in changes in their catalytic activity. Additionally, 3-(Piperidin-3-yl)butanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of 3-(Piperidin-3-yl)butanoic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(Piperidin-3-yl)butanoic acid can lead to changes in cellular function, including alterations in cell growth and differentiation. These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of its application.
Dosage Effects in Animal Models
The effects of 3-(Piperidin-3-yl)butanoic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(Piperidin-3-yl)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids, amino acids, and other essential biomolecules. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 3-(Piperidin-3-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of 3-(Piperidin-3-yl)butanoic acid can affect its localization and activity, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of 3-(Piperidin-3-yl)butanoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of 3-(Piperidin-3-yl)butanoic acid can determine its specific effects on cellular function.
Eigenschaften
IUPAC Name |
3-piperidin-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h7-8,10H,2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUVFXUATDRNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


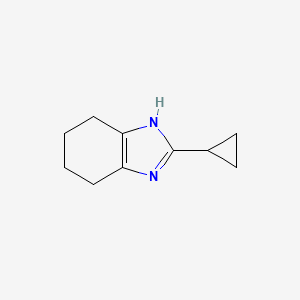
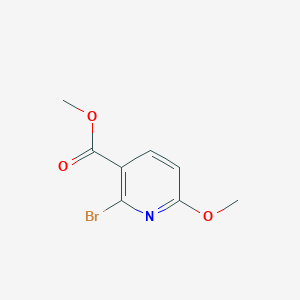
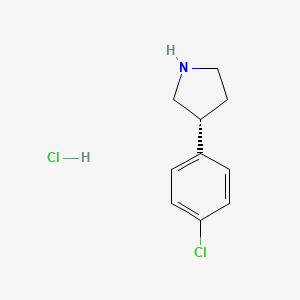


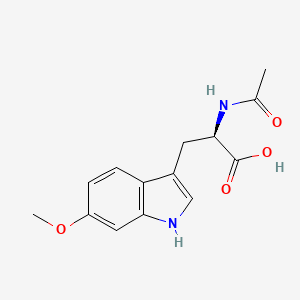
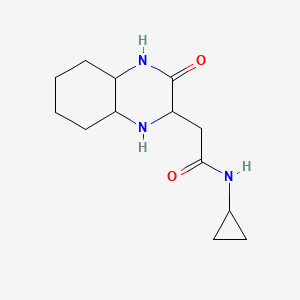

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)

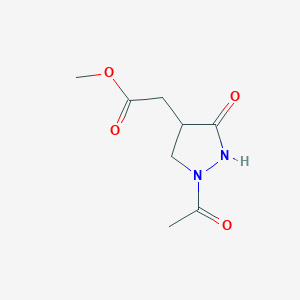
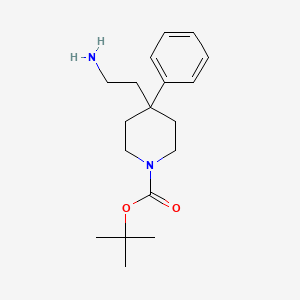

![2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1469690.png)
